tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9(16)12-10(7-6-8-11(12)18-5)15-13(17)19-14(2,3)4/h6-9,16H,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJQWCAYCRAIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168902 | |
| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380225-70-7 | |
| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380225-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201168902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate typically involves the following steps:
Starting Materials: : The synthesis begins with 2-(1-hydroxyethyl)-3-methoxyaniline as the starting material.
Protection of the Amino Group: : The amino group is protected using tert-butyl carbamate (Boc) to form the tert-butyl carbamate derivative.
Reaction Conditions: : The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate: can undergo various chemical reactions, including:
Oxidation: : The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: : The compound can be reduced to remove the carbonyl group, resulting in a different functional group.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles like halides (Cl-, Br-) and strong bases (NaH, t-BuOK) are employed.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Peptide Synthesis
Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate is widely used as a protecting group for amines during peptide synthesis. Its stability under mild conditions allows for selective deprotection, facilitating the synthesis of complex peptides without significant side reactions .
Synthetic Intermediate in Drug Development
This compound serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the preparation of lacosamide, a medication used to treat epilepsy and neuropathic pain. The synthetic route often involves the formation of mixed anhydrides and subsequent condensation reactions .
Research has indicated that derivatives of tert-butyl carbamates exhibit biological activities, including anti-inflammatory effects and potential applications in treating neurological disorders. The structural features of this compound may contribute to its interaction with biological targets, making it a candidate for further pharmacological studies .
Case Study 1: Synthesis of Lacosamide
A study demonstrated the efficient synthesis of lacosamide using this compound as a key intermediate. The process involved the formation of a mixed acid anhydride with isobutyl chlorocarbonate, followed by condensation with benzylamine, yielding high purity and yield (81.6%) of the target compound .
Case Study 2: Peptide Synthesis Optimization
In a comparative study on peptide synthesis methodologies, this compound was evaluated against other protecting groups. Results indicated superior stability and ease of removal under mild conditions, making it preferable for synthesizing sensitive peptide sequences .
Mechanism of Action
The mechanism by which tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Reactivity and Selectivity
- Enantioselectivity : The target compound’s enzymatic resolution via CAL-B achieves near-perfect enantioselectivity (E > 200), a significant advantage over analogues like tert-butyl N-(6-bromohexyl)carbamate, which lack chiral centers and require racemic synthesis .
- Stability: The Boc group in all listed compounds enhances stability under acidic conditions.
- Functional Group Compatibility : The hydroxyethyl group in the target compound allows for oxidation to ketones or further functionalization, whereas bromohexyl chains (e.g., in tert-butyl N-(6-bromohexyl)carbamate) are tailored for nucleophilic substitutions in alkylation reactions .
Research Findings and Trends
- Enzymatic vs. Chemical Synthesis : Recent studies emphasize the shift toward enzymatic methods for carbamates with sensitive stereocenters, as seen in the target compound, to reduce waste and improve yields .
- Computational Modeling: Tools like SHELXL () and ORTEP-3 () aid in crystallographic analysis of carbamate derivatives, though none of the provided studies directly model the target compound.
Biological Activity
Tert-butyl N-[2-(1-hydroxyethyl)-3-methoxyphenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound this compound possesses a specific molecular structure that contributes to its biological activity. The key components include:
- tert-butyl group : Enhances lipophilicity, affecting absorption and distribution.
- N-carbamate moiety : Often associated with bioactivity in various medicinal compounds.
- 3-Methoxyphenyl group : Imparts specific interactions with biological targets.
The molecular formula is with a molecular weight of approximately 225.27 g/mol .
Mechanisms of Biological Activity
-
Anticancer Activity :
Recent studies have highlighted the potential of carbamate derivatives in cancer therapy. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have been reported to interact with key signaling pathways involved in tumor growth and metastasis . -
Enzyme Inhibition :
The structure-activity relationship (SAR) studies indicate that the presence of the carbamate group may enhance the inhibition of enzymes such as cholinesterases and kinases, which are critical in neurodegenerative diseases and cancer . This suggests that this compound could be explored for its potential as a therapeutic agent targeting these enzymes.
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
A notable study investigated the effects of a series of carbamate derivatives, including those structurally related to this compound, on various cancer cell lines. The results demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting the compound's potential as an anticancer agent .
Q & A
Q. Key Considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Yield optimization by adjusting stoichiometry (e.g., 1.2 equivalents of EDCI) .
Which spectroscopic and crystallographic methods are critical for structural confirmation?
Basic Research Question
Methodological Workflow :
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃), hydroxyethyl (-CH(OH)CH₃), and tert-butyl groups. Compare shifts to analogs (e.g., ¹³C NMR: tert-butyl C=O ~150–155 ppm) .
- 2D NMR (COSY, HSQC) : Resolve coupling between hydroxyethyl protons and adjacent aromatic protons .
X-ray Crystallography :
- Mo Kα radiation (λ = 0.71073 Å).
- Hydrogen bonding analysis (e.g., O–H···O interactions in hydroxyethyl group) .
Mass Spectrometry :
- HRMS (ESI+) : Confirm molecular ion ([M+H]⁺) and fragmentation pattern .
How can researchers resolve discrepancies in spectroscopic data for this compound?
Advanced Research Question
Case Study : Contradictory ¹H NMR signals for hydroxyethyl group (-CH(OH)CH₃):
- Issue : Overlapping peaks due to diastereotopic protons or dynamic equilibria.
- Solutions :
- Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow rotation, splitting peaks .
- Deuteration : Exchange -OH proton with D₂O to simplify splitting .
- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., tert-butyl N-[2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]carbamate in ).
What computational strategies address challenges in modeling this compound’s reactivity?
Advanced Research Question
Challenges :
- Conformational flexibility of hydroxyethyl and methoxy groups.
- Solvent effects on reaction pathways.
Q. Methodology :
DFT Calculations (Gaussian 16) :
- Optimize geometry at B3LYP/6-31G(d) level.
- Analyze frontier orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .
MD Simulations (GROMACS) :
Validation : Compare computed IR spectra with experimental data (e.g., C=O stretch ~1700 cm⁻¹) .
How can reaction mechanisms involving this carbamate be experimentally analyzed?
Advanced Research Question
Strategies :
Kinetic Isotope Effects (KIE) :
- Replace hydroxyethyl -OH with deuterium to study rate-determining steps .
Trapping Intermediates :
In Situ Monitoring :
- Raman Spectroscopy : Track carbamate degradation under acidic conditions (e.g., HCl) .
What are the stability considerations for long-term storage?
Basic Research Question
- Storage Conditions :
- Temperature : –20°C in amber vials (prevents photodegradation) .
- Humidity : Desiccator (silica gel) to avoid hydrolysis of carbamate .
- Decomposition Pathways :
- Acidic/basic conditions cleave the tert-butyloxycarbonyl (Boc) group. Monitor via TLC (Rf shift) .
How does the hydroxyethyl group influence solid-state packing?
Advanced Research Question
Crystallographic Insights :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
